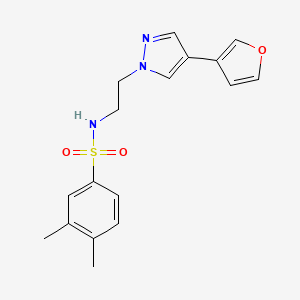

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-13-3-4-17(9-14(13)2)24(21,22)19-6-7-20-11-16(10-18-20)15-5-8-23-12-15/h3-5,8-12,19H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLVSVMOCUKMAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide generally involves multi-step organic synthesis. A typical synthetic route might start with the preparation of the pyrazole ring, which can be achieved through the cyclization of hydrazine derivatives with diketones. The furan-3-yl group is then introduced through a substitution reaction.

Industrial Production Methods: For industrial production, scale-up techniques involve optimizing reaction conditions like temperature, pressure, and catalysts to maximize yield. Continuous flow chemistry and automated synthesis may be employed for large-scale manufacturing, ensuring consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide can undergo oxidation reactions, especially at the furan and pyrazole rings.

Reduction: The compound can be reduced under appropriate conditions to modify the sulfonamide group or the pyrazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzenesulfonamide group and the furan ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenating agents and organolithium reagents are typically used for substitution reactions.

Major Products Formed: The products depend on the specific reactions and reagents used. For instance, oxidation can yield sulfone derivatives, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a chemical compound with the molecular formula and a molecular weight of 345.42. It is considered a useful research compound with a purity of around 95%. This compound is relevant in chemistry, biology, and industrial applications due to its pyrazole and furan rings and robust chemical properties.

Scientific Research Applications

Chemistry

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide serves as a precursor in organic synthesis. It is also used in studying reaction mechanisms that involve pyrazole and furan rings. Typical synthesis may start with the preparation of the pyrazole ring through the cyclization of hydrazine derivatives with diketones, followed by the introduction of the furan-3-yl group through a substitution reaction. For industrial production, optimizing reaction conditions such as temperature, pressure, and catalysts is essential to maximize yield. Continuous flow chemistry and automated synthesis may be employed for large-scale manufacturing, ensuring consistency and efficiency in the production process.

It can undergo several types of chemical reactions:

- Oxidation: Oxidation reactions can occur, especially at the furan and pyrazole rings. Reagents like potassium permanganate or hydrogen peroxide can be used.

- Reduction: The compound can be reduced under appropriate conditions to modify the sulfonamide group or the pyrazole ring. Common reducing agents include sodium borohydride and lithium aluminum hydride.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzenesulfonamide group and the furan ring. Halogenating agents and organolithium reagents are typically used for substitution reactions.

The products formed depend on the specific reactions and reagents used. For instance, oxidation can yield sulfone derivatives, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Biology

In biological research, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide acts as a molecular probe to study enzyme interactions and cellular pathways because its structure resembles bioactive molecules. The compound can inhibit or modulate the activity of these targets, affecting biological pathways. The sulfonamide group plays a crucial role in binding to active sites, while the furan and pyrazole rings may interact with hydrophobic regions or hydrogen bond donors/acceptors within the target molecule.

Industry

In the industrial sector, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is used in synthesizing advanced materials, agrochemicals, and dyes due to its robust chemical properties.

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound belonging to the class of sulfonamides. Its structure, which incorporates a furan ring, a pyrazole moiety, and a sulfonamide functional group, suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Weight: 361.405 g/mol

- Solubility: Soluble in organic solvents, with limited solubility in water.

- Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various biological targets. Sulfonamides are known for their antibacterial properties, while the furan and pyrazole rings may enhance pharmacological profiles through diverse mechanisms such as enzyme inhibition and receptor modulation. Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazole-based sulfonamides have shown efficacy against various pathogens, including bacteria and protozoa.

Mechanism of Action

The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, affecting biological pathways. The sulfonamide group plays a crucial role in binding to active sites, while the furan and pyrazole rings may interact with hydrophobic regions or hydrogen bond donors/acceptors within the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The provided evidence includes two compounds with partial structural similarities:

Table 1: Key Comparative Data

Key Structural and Functional Differences

Core Pharmacophore :

- The target compound employs a benzenesulfonamide group, whereas Example 53 substitutes this with a benzamide. Sulfonamides typically exhibit stronger hydrogen-bonding capacity due to the sulfonyl group, which may enhance target affinity compared to benzamides .

Heterocyclic Systems: The target’s pyrazole-furan system contrasts with the pyrazolo[3,4-d]pyrimidine-chromenone scaffold in the patent example. Pyrazolo-pyrimidines are often used as kinase inhibitors (e.g., JAK/STAT targets), while furan-containing compounds may prioritize metabolic stability or solubility .

Fluorine atoms in the latter may enhance lipophilicity and membrane permeability .

Synthetic Accessibility: Both the target and patent compounds likely employ cross-coupling reactions (e.g., Suzuki-Miyaura) for pyrazole or pyrimidine assembly. However, the chromenone and pyrazolo-pyrimidine systems in the patent compound require multi-step synthesis, increasing complexity compared to the target’s simpler pyrazole-furan motif .

Implications of Structural Variations

- Physicochemical Properties : The dimethyl groups on the target compound could improve metabolic stability but reduce solubility compared to the fluorinated patent analogue.

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound belonging to the class of sulfonamides. This compound features a unique structural arrangement that incorporates a furan ring, a pyrazole moiety, and a sulfonamide functional group. Its intricate structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Weight : 361.405 g/mol

- Solubility : Soluble in organic solvents, limited solubility in water.

- Stability : Stable under standard laboratory conditions but sensitive to extreme pH levels.

The biological activity of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is largely attributed to its structural components, which allow it to interact with various biological targets. Sulfonamides are known for their antibacterial properties, while the furan and pyrazole rings may enhance pharmacological profiles through diverse mechanisms such as enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazole-based sulfonamides have shown efficacy against various pathogens, including bacteria and protozoa. A comparative study highlighted the IC50 values for related compounds against Leishmania spp., indicating potential antileishmanial activity for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide .

Table 1: Antimicrobial Activity Comparison

| Compound | Pathogen | IC50 (µM) |

|---|---|---|

| N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide | L. infantum | TBD |

| 4-(1H-Pyrazol-1-yl) benzenesulfonamide series | L. amazonensis | 0.070 |

| Pentamidine | L. infantum | Reference |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related pyrazole derivatives suggest that they exhibit low toxicity towards human cell lines (e.g., HEK-293 cells), indicating favorable therapeutic indices . Further investigations into the cytotoxic effects of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide are warranted.

Computational Studies

Computational modeling and docking studies have been instrumental in predicting the binding affinities and interactions of this compound with biological targets. Such studies can provide insights into its potential efficacy as a therapeutic agent .

Study A: Antileishmanial Activity

A series of pyrazole derivatives were synthesized and evaluated for their antileishmanial activity against Leishmania spp. The study found that certain derivatives exhibited promising results with IC50 values significantly lower than those of traditional treatments . This suggests that N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide could potentially serve as a lead compound in developing new antileishmanial drugs.

Study B: Tuberculosis Inhibition

In another study focusing on tuberculosis, novel substituted pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis. Some compounds demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 µM . The structural similarities between these compounds and N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide suggest potential applications in tuberculosis treatment.

Q & A

Basic: What are the key synthetic routes for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Pyrazole Core Formation : Condensation of hydrazine derivatives with diketones or via cyclization of α,β-unsaturated carbonyl compounds. For example, furan-3-carbaldehyde can react with hydrazine derivatives to form the pyrazole ring .

- Substitution Reactions : Introducing the ethyl sulfonamide group via nucleophilic substitution, often using bromoethyl intermediates and sulfonamide precursors under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization to achieve >95% purity .

Basic: What spectroscopic and analytical methods confirm the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR verify the furan, pyrazole, and sulfonamide moieties. Key signals include aromatic protons (δ 6.5–8.0 ppm) and sulfonamide S=O stretches (IR: ~1350–1150 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions) with <2 ppm error .

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond lengths/angles in crystalline forms .

Advanced: How can researchers evaluate the compound’s inhibitory activity against enzymatic targets?

Methodological Answer:

- In Vitro Enzyme Assays : Fluorescence-based or colorimetric assays (e.g., NADH-coupled assays) to measure IC₅₀ values. For kinase targets, use ATP-competitive or non-competitive protocols .

- Molecular Docking : Software like AutoDock Vina predicts binding poses in active sites. Validate with mutagenesis (e.g., alanine scanning) to identify critical residues .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, kₐ) for target-ligand interactions .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Orthogonal Assays : Compare results from enzymatic assays (e.g., fluorescence quenching) with cellular assays (e.g., Western blot for downstream phosphorylation) to confirm target engagement .

- Purity Validation : Use HPLC-MS to rule out impurities (>99% purity) as confounding factors .

- Structural Analog Comparison : Test derivatives (e.g., furan vs. thiophene substitutions) to isolate structure-activity relationships (SAR) .

Advanced: What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability)?

Methodological Answer:

- Solubility Enhancement : Introduce polar groups (e.g., -OH, -NH₂) on the benzene sulfonamide or pyrazole ring. Salt formation (e.g., HCl or Na⁺ salts) improves aqueous solubility .

- Metabolic Stability : Deuterate labile positions (e.g., methyl groups) to slow CYP450-mediated degradation, as seen in deuterated sulfonamide analogs .

- LogP Optimization : Reduce hydrophobicity by replacing 3,4-dimethylbenzene with heteroaromatic rings (e.g., pyridine) to enhance membrane permeability .

Advanced: How to determine the binding mode and mechanism of action with biological targets?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve atomic-level interactions .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess binding stability and water-mediated hydrogen bonds .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.